Product packaging for Fosravuconazole monolysine(Cat. No.:CAS No. 914361-44-7)

Fosravuconazole monolysine

Cat. No.: B607542
CAS No.: 914361-44-7
M. Wt: 693.66
InChI Key: GTJFQIOLLGYOSL-SWQYEYERSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Azole Antifungals in Ergosterol (B1671047) Biosynthesis Inhibition Research

The azole class of antifungal agents represents a cornerstone in the treatment of fungal infections. patsnap.com Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component analogous to cholesterol in mammalian cells. patsnap.com Specifically, azoles target and inhibit the enzyme lanosterol (B1674476) 14α-demethylase (also known as CYP51), which is a critical enzyme in the ergosterol biosynthesis pathway. patsnap.com This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane and leading to cell death. patsnap.com Ravuconazole (B1678830), the active metabolite of fosravuconazole (B1673580), is a potent triazole antifungal that operates through this well-established mechanism. patsnap.com

Rationale for Prodrug Development in Chemical Biology

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active compound. A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug. patsnap.com This approach is often employed to improve a drug's solubility, chemical stability, and oral bioavailability. researchgate.netresearchgate.net For instance, poor water solubility can hinder the development of intravenous formulations and limit oral absorption. By chemically modifying the parent drug to create a more soluble prodrug, these barriers can be overcome. researchgate.netinvivochem.com Fosravuconazole was specifically designed as a water-soluble prodrug to improve upon the poor solubility of ravuconazole, thereby enhancing its pharmacokinetic profile. oup.comresearchgate.netinvivochem.com

Overview of Fosravuconazole Monolysine's Place in Medicinal Chemistry and Preclinical Studies

This compound is the monolysine salt form of the phosphonooxymethyl ether prodrug of ravuconazole. oup.comdndi.org This formulation was developed to create a water-soluble version of ravuconazole, suitable for both oral and intravenous administration. researchgate.netinvivochem.com Preclinical studies have demonstrated that fosravuconazole is rapidly and extensively converted to the active compound, ravuconazole, in vivo. oup.cominvivochem.com This conversion is facilitated by alkaline phosphatases in the body. researchgate.net

The prodrug strategy has proven effective, as the oral administration of fosravuconazole leads to high bioavailability of ravuconazole, reaching up to 100%. researchgate.netresearchgate.net Preclinical animal models have shown the efficacy of fosravuconazole in treating various fungal infections. For example, in a mouse model of Trypanosoma cruzi infection, orally administered fosravuconazole suppressed parasitemia and prevented death. medchemexpress.com

The active compound, ravuconazole, exhibits potent in vitro activity against a broad spectrum of fungal pathogens, including various species of Candida, Aspergillus, and dermatophytes. medchemexpress.comresearchgate.net This broad-spectrum activity is a key feature that has driven the preclinical and clinical investigation of its prodrug, fosravuconazole.

In Vitro Antifungal Activity of Ravuconazole

The following table summarizes the in vitro activity of ravuconazole against various clinical isolates of Candida species, as indicated by the Minimum Inhibitory Concentration (MIC) at which 90% of isolates are inhibited (MIC90).

Fungal SpeciesNumber of IsolatesRavuconazole MIC90 (μg/mL)Reference
Candida albicans3,8950.03 asm.org
Candida glabrata9931 asm.org
Candida parapsilosis7510.12 asm.org
Candida tropicalis6740.12 asm.org
Candida krusei2000.5 asm.org
Candida lusitaniae950.12 asm.org
Candida guilliermondii830.5 asm.org
Candida dubliniensis550.06 asm.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34F2N7O7PS B607542 Fosravuconazole monolysine CAS No. 914361-44-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

914361-44-7

Molecular Formula

C29H34F2N7O7PS

Molecular Weight

693.66

IUPAC Name

L-lysine compound with (((2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)oxy)methyl dihydrogen phosphate (1:1)

InChI

InChI=1S/C23H20F2N5O5PS.C6H14N2O2/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25;7-4-2-1-3-5(8)6(9)10/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10)/t15-,23+;5-/m00/s1

InChI Key

GTJFQIOLLGYOSL-SWQYEYERSA-N

SMILES

N[C@@H](CCCCN)C(O)=O.N#CC1=CC=C(C2=CSC([C@H](C)[C@@](OCOP(O)(O)=O)(C3=CC=C(F)C=C3F)CN4N=CN=C4)=N2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fosravuconazole monolysine;  Ravuconazole methylphosphate monolysine;  Ravuconazole methylphosphate, monolysine salt; 

Origin of Product

United States

Chemical Synthesis and Derivatization of Fosravuconazole Monolysine

Synthetic Pathways to Ravuconazole (B1678830) Precursors

The synthesis of ravuconazole, the active parent compound of fosravuconazole (B1673580), is complex due to the presence of two adjacent chiral centers. google.com The strategies employed focus on establishing the correct stereochemistry early and efficiently.

A common and well-documented approach for synthesizing ravuconazole precursors is the chiral pool strategy, which utilizes readily available, inexpensive chiral molecules as starting materials. mdpi.comnih.gov For ravuconazole, (R)-lactic acid or its ester, methyl (R)-lactate, serves as a key starting material. chemicalbook.comgoogle.commdpi.com This approach embeds one of the required stereocenters from the beginning of the synthetic sequence, influencing the stereochemical outcome of subsequent reactions. acs.org

In a process-scale synthesis, methyl (R)-lactate is first converted to a morpholine (B109124) amide. chemicalbook.com The hydroxyl group is then protected, for instance, as a tetrahydropyranyl (THP) ether, to yield a key intermediate ready for the next stage of the synthesis. chemicalbook.com This strategy is foundational to building the western half of the ravuconazole molecule. datapdf.com

With one chiral center established from the chiral pool, the second adjacent stereocenter is typically introduced through diastereoselective reactions. A pivotal step is the stereoselective epoxidation of a ketone intermediate. The Corey-Chaykovsky reaction, using a sulfonium (B1226848) ylide, is employed to convert an aryl ketone to the corresponding epoxide. chemicalbook.commdpi.com The existing chiral center, derived from lactate (B86563), directs the addition of the ylide, resulting in a diastereomeric mixture of the epoxide, with ratios reported as high as 8.6:1. chemicalbook.com

This epoxidation is often performed as part of a "telescoped" or one-pot process. chemicalbook.com Following the formation of the epoxide, heating the reaction mixture can trigger a triazole-mediated nucleophilic ring-opening of the epoxide to form the tertiary alcohol, thereby setting the second chiral center. chemicalbook.com

More modern approaches have also been developed, such as the catalytic asymmetric cyanosilylation of a ketone to construct the tetrasubstituted stereogenic center, which can streamline the synthesis. acs.orgacs.org After forming the key diol intermediate, further steps are required to complete the ravuconazole structure. This includes selective mesylation of the secondary alcohol, followed by epoxide formation and subsequent ring-opening with a cyanide source to introduce a nitrile group. chemicalbook.com The nitrile is then converted to a thioamide, which is condensed with 2-bromo-4′-cyanoacetophenone in a Hantzsch-type thiazole (B1198619) synthesis to complete the ravuconazole molecule. chemicalbook.comacs.org

Chiral Pool Synthesis Strategies

Phosphonooxymethyl Ether Derivatization Methodologies

To overcome the poor water solubility of ravuconazole, it is converted into the water-soluble prodrug, fosravuconazole. invivochem.comchemicalbook.com This involves adding a phosphonooxymethyl ether group to the tertiary alcohol of ravuconazole. researchgate.net

The synthesis of fosravuconazole from ravuconazole is a multi-step derivatization. mdpi.com The tertiary hydroxyl group of ravuconazole is O-alkylated using a reagent like di-tert-butyl chloromethylphosphate or bis-tert-butyl chloromethylphosphate. invivochem.comchemicalbook.comresearchgate.net This reaction forms a protected phosphate (B84403) ester.

Following the alkylation, the tert-butyl protecting groups on the phosphate ester are removed. chemicalbook.com This deprotection is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA), followed by a basic workup with aqueous sodium hydroxide (B78521). chemicalbook.com This process yields the free phosphoric acid derivative, fosravuconazole. chemicalbook.com This phosphonooxymethyl ether is designed to be cleaved in vivo by phosphatases to release the active drug, ravuconazole. researchgate.net

To further enhance the physicochemical properties, particularly for formulation purposes, the acidic fosravuconazole is converted into a salt. nih.gov Fosravuconazole L-lysine ethanolate (B101781) is the form approved for clinical use in Japan. chemicalbook.comsynzeal.com

The formation of the monolysine salt involves reacting the free acid of fosravuconazole with L-lysine. chemicalbook.comnih.govdntb.gov.ua The process for forming lysine (B10760008) salts of acidic pharmaceutical compounds generally involves dissolving the acidic drug and lysine in a suitable solvent system. google.com This is often a mixture of an organic solvent (like ethanol) and water, which facilitates the acid-base reaction and subsequent crystallization or isolation of the salt. google.com The use of L-lysine, an amino acid, as a counterion can significantly improve the aqueous solubility and stability of the parent compound. uliege.bemdpi.com

Introduction of the Phosphate Moiety

Process-Scale Synthesis Considerations for Research Compounds

The transition from a laboratory-scale synthesis to a multikilogram process for producing research compounds like ravuconazole requires significant optimization for safety, efficiency, and scalability. datapdf.com A robust, large-scale preparation was developed by Bristol-Myers Squibb. chemicalbook.com

Key considerations in this scale-up included:

Telescoped Reactions: To improve efficiency and reduce the number of isolation steps, reactions such as the Corey-Chaykovsky epoxidation and the subsequent triazole-mediated epoxide opening were combined into a single, one-pot process. chemicalbook.com

Reaction Monitoring: For hazardous reactions, such as the formation of a Grignard reagent from the corresponding bromide, real-time infrared (IR) reaction monitoring was implemented to ensure safety and precise control of the reaction. chemicalbook.com

Purification Strategies: The accumulation of diastereomers and impurities over multiple steps necessitated effective purification methods. Recrystallization of the final diol intermediate was crucial for purging unwanted diastereomers and achieving a high diastereomeric excess (>99%). datapdf.com

Yield Optimization: Each step, from the initial conversion of methyl lactate to the final thiazole formation, was optimized to maximize yield. The final recrystallization of ravuconazole from aqueous ethanol (B145695) was performed to achieve high purity (99 HPLC area %) and the desired polymorphic form. datapdf.com

These process development efforts enabled the reproducible synthesis of ravuconazole on a multikilogram scale, providing sufficient material for further research and clinical development. datapdf.com

Data Tables

Table 1: Key Synthetic Intermediates and Reagents

Name Role in Synthesis Reference
Methyl (R)-lactate Chiral pool starting material chemicalbook.commdpi.com
(2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol Ravuconazole (parent drug) chemicalbook.comacs.org
Di-tert-butyl chloromethylphosphate Reagent for phosphate moiety introduction chemicalbook.comresearchgate.net
L-Lysine Counterion for salt formation chemicalbook.comsynzeal.com
Trifluoroacetic acid (TFA) Reagent for deprotection of phosphate ester chemicalbook.com

Analogues and Structural Modifications of the Ravuconazole Scaffold

The ravuconazole scaffold has been a subject of extensive research to develop analogues with improved antifungal potency, broader spectrum of activity, and better pharmacokinetic profiles. These modifications have primarily focused on the different components of the ravuconazole molecule: the triazole ring, the difluorophenyl group, and the thiazole-benzonitrile side chain.

Researchers have synthesized and evaluated numerous hybrids and analogues of ravuconazole. researchgate.net One area of exploration has been the modification of the phenethyl-triazole scaffold. In one study, a series of analogues were synthesized where a 5-benzoylbenzimidazole scaffold was introduced. These compounds exhibited varying degrees of antifungal activity, with the 4-chloro derivative showing potent activity against Candida spp. and Cryptococcus neoformans. researchgate.net

Another approach to modifying the ravuconazole scaffold involves the replacement of one of the triazole rings with other heterocyclic moieties. For instance, new fluconazole (B54011) analogues, from which ravuconazole is a derivative, have been synthesized incorporating a thiazolidinedione scaffold in place of a triazole ring. nih.gov

Structural modifications have also been explored to understand the structure-activity relationships (SAR) and the binding interactions with the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). The binding affinity of ravuconazole and its analogues to human cytochrome P450 enzymes, such as CYP46A1, has also been investigated to assess potential drug-drug interactions. nih.gov These studies compare the binding affinities (Kd) of various azoles, providing insights into how structural changes affect their interaction with human enzymes. nih.gov

Below is a table summarizing some of the reported analogues and their modifications:

Parent Compound Modification Resulting Analogue(s) Key Findings Reference(s)
RavuconazoleIntroduction of a 5-benzoylbenzimidazole scaffold4a-e series4-chloro derivative (4b) showed potent antifungal activity (MICs <0.063-1 µg/mL). researchgate.net
RavuconazoleModification of halogen substituent on the phenethyl-triazole scaffoldCompound 5cPotent antifungal activity comparable to the parent compound. researchgate.net
Fluconazole (Ravuconazole derivative)Replacement of a triazole ring with a thiazolidinedione scaffoldCompounds 33-35Good inhibitory activity against a range of fungal strains. nih.gov
RavuconazoleComparison with other azolesVOR, albaconazoleRavuconazole induces a type I spectral response in CYP46A1, suggesting a different binding mode compared to VOR and albaconazole. nih.gov

Molecular and Biochemical Mechanisms of Action

The primary mechanism of action of ravuconazole (B1678830), the active metabolite of fosravuconazole (B1673580), is the inhibition of a crucial enzyme in the fungal cell membrane synthesis pathway. patsnap.comchemicalbook.in This targeted disruption leads to a cascade of events that ultimately compromises the integrity and function of the fungal cell.

Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51)

Ravuconazole, like other azole antifungals, specifically targets and inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, also known as CYP51. patsnap.commdpi.compatsnap.com This enzyme is a key player in the biosynthesis of ergosterol (B1671047), an essential sterol component of the fungal cell membrane. patsnap.commdpi.com The inhibition of CYP51 is achieved through the binding of the azole's nitrogen atom to the heme iron in the enzyme's active site. nih.gov

Ravuconazole exhibits a high degree of affinity and selectivity for fungal CYP51 over its human counterpart. patsnap.com This specificity is crucial for minimizing off-target effects and potential drug-drug interactions. patsnap.com However, the binding affinity of ravuconazole to CYP51 can vary between different fungal species. For instance, in a study on Madurella mycetomatis CYP51, ravuconazole showed a weaker binding energy compared to itraconazole (B105839), another azole antifungal. mdpi.com This suggests that the efficacy of ravuconazole can be pathogen-dependent.

DrugBinding Energy (kcal/mol) to Madurella mycetomatis CYP51
Ravuconazole-31.85
Itraconazole-47.19
This table is based on data from a computational study and represents predicted binding affinities. mdpi.com

Enzymatic Kinases Involved in Prodrug Dephosphorylation to Active Ravuconazole

Fosravuconazole is a water-soluble prodrug, specifically a monolysine phosphoester derivative of ravuconazole. researchgate.netresearchgate.net This formulation was designed to improve the bioavailability of ravuconazole. researchgate.net Upon administration, fosravuconazole is rapidly and enzymatically dephosphorylated to generate the active compound, ravuconazole. hoelzel-biotech.comdndi.org While the specific enzymatic kinases responsible for this dephosphorylation are not extensively detailed in the provided search results, it is known that alkaline phosphatases can convert fosravuconazole to its active form. hoelzel-biotech.com This conversion is a critical step for the drug's antifungal activity.

Impact on Fungal Ergosterol Biosynthesis Pathway

The inhibition of CYP51 by ravuconazole directly disrupts the ergosterol biosynthesis pathway. patsnap.comchemicalbook.in This enzyme catalyzes the demethylation of lanosterol, a precursor to ergosterol. nih.gov By blocking this step, ravuconazole leads to the depletion of ergosterol in the fungal cell membrane. patsnap.compatsnap.com Ergosterol is vital for maintaining the structural integrity, fluidity, and proper function of the fungal membrane, analogous to cholesterol in mammalian cells. patsnap.com

Cellular Effects of Ergosterol Depletion in Fungal Pathogens

The disruption of ergosterol synthesis has profound consequences for the fungal cell, leading to a loss of viability through multiple mechanisms.

Membrane Integrity and Permeability Alterations

The depletion of ergosterol from the fungal cell membrane significantly alters its physical properties. patsnap.com The membrane loses its integrity and becomes more permeable, leading to the leakage of essential intracellular components. patsnap.compatsnap.com This disruption of the cell's internal environment is a primary contributor to the fungistatic and, at higher concentrations, fungicidal effects of ravuconazole. oup.com

Accumulation of Toxic Sterol Intermediates

In addition to ergosterol depletion, the blockage of the ergosterol biosynthesis pathway by ravuconazole leads to the accumulation of toxic sterol intermediates, specifically methylated sterols like lanosterol and 14-methylated sterols. patsnap.compatsnap.comnih.gov These abnormal sterols are incorporated into the fungal membrane, further disrupting its structure and function. nih.gov The accumulation of these toxic precursors is considered a significant factor in the antifungal activity of azoles. nih.govoup.com

Comparative Analysis of CYP450 Selectivity: Fungal vs. Mammalian Enzymes

The primary mechanism of action for ravuconazole, the active metabolite of fosravuconazole monolysine, is the potent and specific inhibition of the fungal cytochrome P450 (CYP) enzyme, lanosterol 14α-demethylase, also known as CYP51. patsnap.comnih.gov This enzyme is a critical component in the fungal ergosterol biosynthesis pathway. mdpi.com Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. patsnap.com By inhibiting CYP51, ravuconazole disrupts ergosterol production, leading to the accumulation of toxic 14α-methylated sterols and ultimately compromising the fungal cell membrane's structure and function, which inhibits fungal growth. nih.govmdpi.com

A crucial characteristic of an effective antifungal agent is its high selectivity for the fungal CYP51 enzyme over mammalian, particularly human, CYP450 enzymes. patsnap.commdpi.com Human CYP enzymes are vital for metabolizing a wide array of endogenous substances and xenobiotics, including many therapeutic drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions and potential toxicity. Ravuconazole demonstrates a favorable selectivity profile, showing potent inhibition of fungal CYP51 while having a considerably weaker effect on key human CYP isoforms involved in drug metabolism. patsnap.commdpi.com

In vitro studies have quantified the inhibitory potential of ravuconazole against major human CYP enzymes. The half-maximal inhibitory concentrations (IC50) indicate a low potential for clinically significant interactions at therapeutic concentrations. While direct comparative studies measuring IC50 values for both fungal and human enzymes under identical conditions are limited, the high potency against fungal pathogens is well-established, underscoring its selectivity. researchgate.netresearchgate.net

Interactive Table: Inhibitory Activity of Ravuconazole against Human CYP450 Isoforms

Enzyme IsoformIC50 (μmol/L)Primary Function
CYP2C82.69Metabolism of paclitaxel, rosiglitazone
CYP2C91.51Metabolism of warfarin, NSAIDs
CYP2C197.49Metabolism of omeprazole, clopidogrel
CYP3A (testosterone)2.28Metabolism of >50% of clinical drugs
CYP3A (midazolam)1.07Metabolism of >50% of clinical drugs
Data sourced from a clinical drug-drug interaction study. The potent activity against fungal CYP51 is established, with MIC values against key pathogens like Candida albicans being in the low ng/mL to µg/mL range, demonstrating high selectivity.

Molecular Basis of Differential Inhibition

The high selectivity of ravuconazole for fungal CYP51 over its human counterpart is rooted in structural differences between the enzymes at the molecular level. mdpi.com Although CYP51 is functionally conserved across kingdoms, variations in the amino acid sequence lead to significant differences in the three-dimensional structure of the active site. nih.govmdpi.com

The fundamental interaction for all azole antifungals involves the coordination of a nitrogen atom within the drug's triazole ring to the heme iron atom at the core of the CYP450 active site. mdpi.com This action competitively blocks the natural substrate, lanosterol, from binding. nih.gov However, the affinity and specificity of this binding are determined by additional interactions between the inhibitor molecule and the amino acid residues lining the active site cavity.

Implications for Mechanistic Pharmacological Profiling

The high degree of selectivity for fungal CYP51 is a cornerstone of the mechanistic pharmacological profile of fosravuconazole and has significant clinical implications. This selectivity profile is a primary determinant of the drug's therapeutic index, which is the ratio between its therapeutic and toxic effects.

A key implication is a reduced potential for drug-drug interactions. patsnap.com Since ravuconazole is a weak inhibitor of major human CYP isoforms like CYP2C9 and CYP3A4, it is less likely to alter the metabolism of co-administered drugs that are substrates for these enzymes. nih.gov This is a critical advantage over older azole antifungals, which are known for their potent inhibition of human CYPs, often leading to complex and hazardous interactions.

Furthermore, the selectivity contributes to a more favorable safety profile. By minimizing interaction with human enzymes, particularly those involved in steroidogenesis (e.g., CYP17, CYP19) or other vital metabolic pathways, the risk of off-target effects is lowered. nih.gov For example, non-selective inhibition of human CYP enzymes can interfere with hormone production, leading to endocrine disturbances.

In the context of drug development and mechanistic profiling, establishing this high selectivity early on is a crucial goal. It allows for the prediction of a lower intrinsic toxicity and a more manageable interaction profile in clinical settings. Therefore, the selective inhibition of fungal CYP51 by ravuconazole is not just its mechanism of antifungal action but also a fundamental feature that defines its favorable pharmacological character.

Pharmacological Characterization in Preclinical Models and Biological Systems

Prodrug Biotransformation Kinetics in Non-Human Biological Matrices

Enzymatic Hydrolysis Rates of Fosravuconazole (B1673580) to Ravuconazole (B1678830)

Fosravuconazole is a water-soluble phosphonooxymethyl ether prodrug designed for enhanced bioavailability. Following administration in preclinical models, it undergoes rapid and efficient enzymatic hydrolysis to yield the active triazole antifungal, ravuconazole. This biotransformation is a critical step for its therapeutic activity.

Studies in non-human primates have shown that fosravuconazole is quickly converted to ravuconazole. nih.govpsu.edu This rapid transformation ensures that high concentrations of the active moiety are available systemically to target fungal pathogens. The conversion process allows fosravuconazole to achieve superior pharmacokinetic properties compared to direct administration of ravuconazole, which has poor water solubility. psu.edu The hydrolysis is generally observed to be extensive across different biological matrices in animal models.

Table 1: Summary of Fosravuconazole Hydrolysis in Preclinical Models

Biological MatrixAnimal ModelObservation
Systemic CirculationMonkeys, RatsRapid and efficient conversion to ravuconazole post-administration. nih.govpsu.edu

Identification of Relevant Metabolizing Enzymes (excluding human)

The primary enzymes responsible for the cleavage of the phosphoester bond in fosravuconazole are alkaline phosphatases. nih.gov These enzymes are ubiquitous throughout the body in preclinical species, facilitating the swift conversion of the prodrug into active ravuconazole in the bloodstream and various tissues. nih.gov While alkaline phosphatases are the main drivers of this hydrolysis, other non-specific esterases present in the plasma and tissues of animal models such as rats and monkeys are also believed to contribute to the biotransformation process.

Distribution and Accumulation within Fungal Cells and Non-Human Tissues

Cellular Uptake Mechanisms

The active compound, ravuconazole, functions by inhibiting the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase, a key component in the ergosterol (B1671047) biosynthesis pathway. nih.gov Ergosterol is a vital molecule for maintaining the integrity and function of the fungal cell membrane. nih.govcidara.com Disruption of its synthesis leads to the accumulation of toxic sterol intermediates and compromises the cell membrane, ultimately inhibiting fungal growth. nih.gov

While the specific transport proteins for ravuconazole uptake into fungal cells have not been definitively identified, azoles are generally understood to enter cells through a combination of passive diffusion and potentially carrier-mediated transport. insphero.com As lipophilic molecules, they can traverse the lipid bilayer of the fungal cell membrane. This process is likely driven by a concentration gradient maintained by the high affinity of ravuconazole for its intracellular target enzyme, Erg11p/Cyp51p. cidara.com

Tissue Penetration Dynamics in Animal Models (e.g., skin, nail, systemic)

A significant characteristic of ravuconazole, following administration as its prodrug fosravuconazole, is its excellent penetration into and retention in various tissues, particularly keratinized structures like skin and nails. researcher.life Preclinical studies in animal models have consistently demonstrated high tissue concentrations.

Table 2: Ravuconazole Tissue Distribution in Animal Models

TissueAnimal ModelObservation
SkinGeneral Animal ModelsAchieves high concentrations.
NailGeneral Animal ModelsExcellent tissue transition and retention, with concentrations exceeding the MIC for dermatophytes. researcher.life
Deep Tissues (e.g., adipose, bone marrow)General Animal ModelsHigh tissue concentrations are achieved.
Various Systemic TissuesRatDemonstrates effective penetration. eupati.eu

Excretion Pathways in Preclinical Organisms

The elimination of ravuconazole and its metabolites in preclinical species occurs through multiple routes. Based on studies of similar compounds in rats and monkeys, the primary pathway for excretion is fecal elimination, which suggests significant biliary excretion. nih.govpsu.edu

After administration of a radiolabeled compound in animal models like mice, rats, and monkeys, the majority of the radioactivity is typically recovered in the feces. nih.gov A smaller portion of the administered dose is excreted via the urine. nih.govpsu.edu This indicates that after systemic circulation and metabolism (primarily in the liver), ravuconazole and its metabolites are secreted into the bile and eliminated through the gastrointestinal tract.

Table 3: Excretion Profile in Preclinical Species

Animal ModelPrimary Excretion RouteSecondary Excretion Route
Mice, Rats, MonkeysFeces (via Biliary Excretion)Urine

Physicochemical Properties Influencing Prodrug Design (e.g., Solubility, Bioavailability)

The development of fosravuconazole monolysine was primarily driven by the need to overcome the significant physicochemical limitations of its active metabolite, ravuconazole. patsnap.com Ravuconazole itself is a potent, broad-spectrum antifungal agent. researchgate.net However, its utility, particularly for parenteral and oral formulations, was severely hampered by its poor water solubility. researchgate.netnewdrugapprovals.orgnewdrugapprovals.org This necessitated a prodrug strategy to enhance its clinical applicability. patsnap.com

Fosravuconazole is a phosphorylated prodrug of ravuconazole, specifically a phosphonooxymethyl ether derivative. newdrugapprovals.orgnewdrugapprovals.orghoelzel-biotech.com It is formulated as a monolysine salt, which contributes to its improved properties. researchgate.netdndi.orgjst.go.jp This chemical modification was strategically designed to increase aqueous solubility and, consequently, improve bioavailability after administration. patsnap.comresearchgate.netnih.gov In the body, fosravuconazole is rapidly and enzymatically converted to the active compound, ravuconazole. hoelzel-biotech.comdndi.org

Solubility

A major obstacle in the clinical development of ravuconazole was its extremely low water solubility. newdrugapprovals.orgnewdrugapprovals.org Reports indicate that the solubility of ravuconazole in water at a pH of 6.8 is a mere 0.0006 mg/mL. newdrugapprovals.orgnewdrugapprovals.org Such poor solubility presents considerable challenges for developing suitable dosage forms, especially intravenous formulations. newdrugapprovals.orgnewdrugapprovals.org

The conversion to the fosravuconazole prodrug dramatically improves this characteristic. Fosravuconazole is described as being highly soluble in water. hoelzel-biotech.com This enhanced hydrophilicity is a direct result of the introduction of the polar phosphonooxymethyl group and its formulation as a lysine (B10760008) salt. researchgate.netnewdrugapprovals.orgnewdrugapprovals.orgnih.gov The improved water solubility is a critical attribute that facilitates the development of both oral and intravenous formulations. researchgate.nethoelzel-biotech.com

Bioavailability

The poor solubility of ravuconazole also negatively impacts its oral absorption and bioavailability. researchgate.netnih.gov The design of fosravuconazole as a more water-soluble prodrug was intended to enhance its oral absorbability. patsnap.comnih.gov Preclinical and clinical data have demonstrated the success of this strategy. researchgate.net

Upon oral administration, the bioavailability of fosravuconazole L-lysine ethanolate (B101781) has been shown to reach 100%. researchgate.net This signifies a substantial pharmacokinetic improvement over the parent drug, ensuring that a much higher and more consistent amount of the active compound reaches systemic circulation. researchgate.net This optimization of bioavailability allows for effective plasma concentrations of ravuconazole to be achieved. researchgate.net

The following table summarizes the key physicochemical properties that influenced the prodrug design.

PropertyRavuconazole (Parent Drug)This compound (Prodrug)Rationale for Prodrug Design
Water Solubility Very low (0.0006 mg/mL at pH 6.8). newdrugapprovals.orgnewdrugapprovals.orgHigh. hoelzel-biotech.comTo overcome poor solubility for oral and parenteral formulation. researchgate.netnewdrugapprovals.orgnewdrugapprovals.org
Oral Bioavailability Limited by poor solubility. researchgate.netnih.govReaches 100%. researchgate.netTo improve oral absorption and ensure effective systemic exposure. researchgate.netnih.gov

Antifungal and Antiparasitic Activity: in Vitro and Preclinical in Vivo Investigations

In Vitro Susceptibility Profiling Against Fungal Species

Ravuconazole (B1678830) exhibits a broad spectrum of potent in vitro activity against a wide range of pathogenic fungi, including dermatophytes, yeasts, and various molds. Its efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Ravuconazole has demonstrated potent activity against dermatophytes, the fungi responsible for infections of the skin, hair, and nails (onychomycosis). Studies show it is highly active against clinically relevant species such as Trichophyton rubrum and Trichophyton mentagrophytes. nih.gov In one study, the geometric mean (GM) MIC for both T. rubrum and T. mentagrophytes was 0.035 µg/mL. nih.gov Another large study reported a 90% minimum inhibitory concentration (MIC90) of 0.5 µg/mL for dermatophytes. researchgate.netoup.com The activity of ravuconazole against dermatophytes is generally comparable to or greater than that of itraconazole (B105839) and terbinafine (B446). nih.govresearchgate.net Even in cases of terbinafine-resistant T. rubrum, the MIC for ravuconazole remained low at <0.03 mg/l, indicating its potential utility against resistant strains. medicaljournalssweden.se

Table 1: In Vitro Activity of Ravuconazole Against Trichophyton Species

Species No. of Isolates MIC Range (µg/mL) Geometric Mean MIC (µg/mL) MIC90 (µg/mL)
Trichophyton rubrum 73 0.015 - 8.0 0.05 0.25
Trichophyton rubrum 51 Not Reported 0.035 Not Reported
T. mentagrophytes 20 Not Reported 0.035 Not Reported

Data sourced from multiple studies. nih.govoup.com

Table 2: Comparative In Vitro Activity of Ravuconazole Against Various Candida Species

Species Ravuconazole MIC90 (µg/mL) Voriconazole (B182144) MIC90 (µg/mL) Itraconazole MIC90 (µg/mL) Fluconazole (B54011) MIC90 (µg/mL)
All Candida spp. (n=6,970) 0.25 0.25 1 32
Candida albicans (n=4,204) 0.03 0.03 0.12 1
Candida glabrata (n=919) 1 2 2 32
Candida parapsilosis (n=624) 0.12 0.12 0.5 4
Candida tropicalis (n=609) 0.12 0.12 0.5 8
Candida krusei (n=204) 0.5 0.5 2 64

Data from a large surveillance study. asm.org

Ravuconazole demonstrates potent in vitro activity against major pathogenic species of Aspergillus and Cryptococcus. Against 198 isolates of Aspergillus, 92% were inhibited by ravuconazole at a concentration of ≤1 µg/mL. nih.gov Its activity was particularly high against Aspergillus fumigatus, A. flavus, and A. terreus. nih.gov In vitro studies of its effect on Aspergillus hyphae found that ravuconazole caused dose-dependent damage, with higher concentrations leading to 75-90% hyphal damage within 24 hours. asm.org

Similarly, ravuconazole is highly active against Cryptococcus neoformans. In a study of 541 clinical isolates, ravuconazole (MIC90, 0.25 µg/ml) was more potent than both itraconazole (MIC90, 0.5 µg/ml) and fluconazole (MIC90, 8 µg/ml). nih.gov Importantly, it retained good activity against isolates that had elevated MICs to fluconazole. nih.gov

Table 3: In Vitro Activity of Ravuconazole Against Aspergillus and Cryptococcus

Species No. of Isolates Ravuconazole MIC90 (µg/mL)
Aspergillus spp. 198 ≤1
Cryptococcus neoformans 541 0.25

Data compiled from separate studies. nih.govnih.gov

A significant finding is the exceptional in vitro activity of ravuconazole against Madurella mycetomatis, the primary causative agent of eumycetoma, a neglected tropical disease. nih.govscilit.comnih.gov In a study evaluating 23 clinical isolates of M. mycetomatis, ravuconazole demonstrated excellent potency, with MICs ranging from ≤0.002 to 0.031 µg/mL. nih.govnih.govplos.org These values were significantly lower than those of ketoconazole (B1673606) and itraconazole, the current standard treatments. nih.govnih.gov This potent activity has positioned fosravuconazole (B1673580) as a promising candidate for the treatment of this debilitating disease. nih.govscilit.comresearchgate.net However, its activity against other eumycetoma agents like Falciformispora senegalensis and Medicopsis romeroi appears limited in vitro. plos.org

Activity Against Aspergillus and Cryptococcus Species

Time-Kill Kinetics and Fungicidal Properties in Laboratory Settings

Time-kill assays are used to determine the dynamic interaction between an antifungal agent and a pathogen over time, assessing whether the drug is fungistatic (inhibits growth) or fungicidal (kills the organism). oup.comnih.gov For triazoles like ravuconazole, activity is generally considered fungistatic against yeasts such as Candida. nih.gov

Studies examining the pharmacodynamics of ravuconazole have provided insights into its killing kinetics. In vitro assays against Aspergillus fumigatus demonstrated that ravuconazole causes concentration- and time-dependent hyphal damage. asm.org In vivo time-kill studies in animal models also showed that ravuconazole effectively suppressed the regrowth of Candida organisms. mdpi.com This sustained activity after drug exposure is known as the post-antifungal effect (PAFE), and for ravuconazole, the in vivo PAFE was found to be significant. mdpi.com While most triazoles are fungistatic against Candida, they can exhibit fungicidal activity against molds like Aspergillus. nih.gov

Preclinical In Vivo Efficacy Studies in Animal Models

The in vitro potency of ravuconazole has been substantiated in numerous preclinical animal models of fungal and parasitic infections. plos.orgghitfund.org

In murine models of mucosal candidiasis, including in severely immunocompromised (SCID) mice, orally administered ravuconazole was highly effective at reducing the fungal burden in tissues. nih.govasm.org In these studies, ravuconazole was often superior to fluconazole, and at higher doses, it was capable of clearing the infection from tissues, which fluconazole did not achieve. nih.govasm.org In a murine model of vaginal candidiasis caused by a fluconazole-resistant C. albicans strain, ravuconazole significantly reduced the fungal load. elsevier.eselsevier.es

Ravuconazole has also shown significant, dose-dependent efficacy in animal models of invasive aspergillosis. asm.orgresearchgate.netnih.gov In persistently neutropenic rabbit models of pulmonary aspergillosis, intravenous fosravuconazole (the prodrug) led to improved survival, reduced fungal burden in the lungs, and resolved antigenemia, with efficacy comparable to amphotericin B. asm.org Similarly, in a guinea pig model of disseminated aspergillosis, ravuconazole improved survival and reduced the tissue burden of the fungus. researchgate.net

Efficacy has also been demonstrated in models of systemic cryptococcosis, where ravuconazole was found to be as effective as fluconazole and more effective than itraconazole. nih.govplos.org Furthermore, in an invertebrate Galleria mellonella larvae model of mycetoma, ravuconazole was one of the few azoles able to prolong the survival of larvae infected with M. mycetomatis. tandfonline.com Preclinical studies have also shown that ravuconazole has potent in vivo activity against the parasite Trypanosoma cruzi, the agent of Chagas disease. ghitfund.org

Mycological Clearance in Fungal Infection Models (non-human)

Ravuconazole, the active metabolite of fosravuconazole monolysine, has been evaluated in several non-human models of fungal infection, demonstrating its capacity to reduce fungal burden. In a murine model of vaginitis caused by Candida albicans, treatment with ravuconazole resulted in a significant reduction in the vaginal load of the fungus. elsevier.es Specifically, in mice infected with a fluconazole-resistant strain of C. albicans, ravuconazole treatment led to a lower fungal concentration 14 days after administration compared to controls. elsevier.es While complete eradication (mycological cure) was not observed in this specific model, the substantial decrease in fungal CFU (colony-forming units) indicates significant bioactivity. elsevier.es

Further studies have noted the effectiveness of ravuconazole in various other murine and guinea pig models, including mucosal candidiasis, disseminated aspergillosis, and systemic histoplasmosis. elsevier.es The objective in these preclinical models is to achieve mycological clearance, which is a critical endpoint for evaluating antifungal efficacy. nih.govfrontiersin.org The success of fosravuconazole in a Phase III clinical study for onychomycosis, where it achieved a mycological cure rate of 82.0% at week 48, underscores the potential for fungal clearance suggested by these earlier non-human models. researchgate.netnih.gov

Table 1: Effect of Ravuconazole in a Murine Model of Vaginal Candidiasis

Infection ModelPathogenAnimal ModelKey FindingReference
VaginitisCandida albicans (Fluconazole-resistant isolate)BALB/c MiceStatistically significant reduction in vaginal fungal load compared to vehicle-treated controls. elsevier.es

Parasitemia Suppression in Experimental Parasitic Infection Models (e.g., Trypanosoma cruzi)

Fosravuconazole and its active form, ravuconazole, have shown potent activity in suppressing parasite levels in non-human models of Chagas disease, which is caused by the parasite Trypanosoma cruzi. researchgate.netasm.org In murine models of acute Chagas disease, oral administration of fosravuconazole resulted in the suppression of parasitemia and prevented mortality in mice infected with the Y strain of T. cruzi. medchemexpress.comtargetmol.com

Studies using ravuconazole in acutely infected mice demonstrated a significant, though sometimes suppressive rather than curative, effect on parasitemia. sci-hub.stnih.gov However, in a canine model, which may be more predictive for human studies due to pharmacokinetic similarities, ravuconazole was highly effective. asm.orgnih.gov In dogs experimentally infected with either the Y or Berenice-78 strains of T. cruzi, parasitemia was permanently suppressed from the first day of treatment. asm.orgnih.gov Blood cultures taken after the treatment period were negative for 90% of the animals, confirming a marked reduction in the parasite load. asm.orgnih.gov

Table 2: Ravuconazole/Fosravuconazole Efficacy in Non-Human Models of Trypanosoma cruzi Infection

CompoundAnimal ModelT. cruzi Strain(s)Primary OutcomeReference
FosravuconazoleSwiss MiceYSuppressed parasitemia and prevented death. medchemexpress.comtargetmol.com
RavuconazoleDogsY, Berenice-78Parasitemia permanently suppressed after the first day of treatment. asm.orgnih.gov
RavuconazoleSwiss Albino MiceCL, YAchieved high levels of parasitological cure. sci-hub.stnih.gov
RavuconazoleSwiss Albino MiceColombianaNo curative activity observed. sci-hub.stnih.gov

Strain-Specific Variations in Efficacy in Controlled Laboratory Studies

The efficacy of ravuconazole has been shown to vary significantly depending on the specific strain of the target pathogen in controlled laboratory investigations. This has been observed for both fungal and parasitic organisms.

In studies against Trypanosoma cruzi, ravuconazole's in vivo curative activity was restricted to specific strains. sci-hub.stnih.gov It was effective against the nitrofuran/nitroimidazole-susceptible CL strain and the partially drug-resistant Y strain, but it showed no curative activity in mice infected with the fully drug-resistant Colombiana strain. sci-hub.stnih.govnih.gov Further in vitro analysis demonstrated that while ravuconazole was potent against the Y and Tulahuen strains, it was less effective against the ARMA13 cl1 and ERA cl2 clones, highlighting significant variation in efficacy across different parasite discrete typing units (DTUs). researchgate.net

Similar strain- and species-specific variability has been documented for fungal pathogens. Among Aspergillus species, A. fumigatus was found to be significantly more susceptible to ravuconazole than A. terreus and A. flavus. taylorandfrancis.comasm.org In one study, 98% to 100% of A. fumigatus, A. flavus, and A. terreus isolates were susceptible at a Minimum Inhibitory Concentration (MIC) of ≤1 μg/ml. asm.org However, another report noted that 96% of A. fumigatus strains were inhibited at ≤1 µg/ml, compared with only 76% of non-fumigatus species. taylorandfrancis.com Ravuconazole also shows variable activity against Mucorales, with high potency against Rhizopus and Rhizomucor species but less activity against Mucor and Absidia corymbifera. amazonaws.com

Table 3: Strain-Specific In Vitro Activity of Ravuconazole Against Fungal Pathogens

Fungal Genus/SpeciesKey FindingReference
Aspergillus fumigatusGenerally highly susceptible; 96-100% of isolates inhibited at ≤1 µg/ml. taylorandfrancis.comasm.org
Aspergillus terreusLess susceptible than A. fumigatus in some studies. taylorandfrancis.com
Aspergillus flavusLess susceptible than A. fumigatus in some studies. taylorandfrancis.com
Candida albicansMIC range against 40 vaginal isolates was 0.015–8 µg/ml, with a geometric mean of 0.05 µg/ml. elsevier.es
MucoralesVariable activity: potent against Rhizopus oryzae (MIC50 1.0 mg/L), less active against Mucor spp. amazonaws.com
Fusarium spp.High rates of in vitro resistance (90.7% with MICs ≥4 mg/L). amazonaws.com

Table 4: Strain-Specific In Vivo Efficacy of Ravuconazole Against Trypanosoma cruzi

T. cruzi StrainAnimal ModelEfficacy OutcomeReference
CL (susceptible)MouseCurative activity observed. sci-hub.st
Y (partially resistant)MouseCurative activity observed in 58% of animals. sci-hub.st
Colombiana (resistant)MouseNo curative activity. sci-hub.stnih.gov

Molecular Basis of Resistance Mechanisms to Azole Antifungals and Fosravuconazole Monolysine

Mechanisms of Intrinsic and Acquired Resistance to Azoles

Resistance to azole antifungals, a cornerstone in the management of fungal infections, can be either intrinsic, an innate characteristic of a fungal species, or acquired, developing after exposure to the drug. nih.gov These resistance mechanisms are multifaceted and often involve a combination of genetic and cellular alterations that ultimately reduce the efficacy of the azole agent.

Target Enzyme Alterations (e.g., ERG11 Mutations and Overexpression)

The primary target of azole antifungals is the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene. plos.org This enzyme is crucial in the ergosterol (B1671047) biosynthesis pathway, a vital process for maintaining the integrity of the fungal cell membrane. nih.gov Alterations in Erg11p can significantly reduce the binding affinity of azole drugs, thereby conferring resistance.

One of the most common mechanisms of azole resistance involves point mutations within the ERG11 gene. plos.orgasm.org These mutations can lead to amino acid substitutions in the Erg11 protein, altering its three-dimensional structure and hindering the ability of azoles to bind to their target. plos.orgasm.org Certain "hot spot" regions within the ERG11 gene are particularly prone to mutations that result in resistance. asm.org

Beyond mutations, the overexpression of the ERG11 gene is another significant mechanism of azole resistance. asm.orgnih.gov An increased number of Erg11p molecules in the cell requires a higher concentration of the azole drug to achieve an inhibitory effect. nih.gov This overexpression can be a result of several factors, including gain-of-function mutations in transcription factors like Upc2, which regulates the expression of ERG11 and other genes in the ergosterol biosynthesis pathway. asm.orgnih.govinfectiologyjournal.com Aneuploidy, the presence of an abnormal number of chromosomes, can also lead to increased copy numbers of the chromosome containing the ERG11 gene, resulting in its overexpression. asm.org

Table 1: Key Genes and Proteins in Azole Target Alteration

Gene/ProteinFunctionRole in Resistance
ERG11 Encodes lanosterol 14α-demethylase, the target of azoles. plos.orgMutations reduce drug binding; overexpression increases the amount of target enzyme. plos.orgasm.orgnih.gov
Upc2 Transcription factor that regulates ERG11 expression. asm.orgnih.govGain-of-function mutations lead to ERG11 overexpression. asm.orgnih.gov

Efflux Pump Overexpression and Associated Transcription Factors (e.g., CDR1, CDR2, MDR1, PDR16, SNQ2, tac1, mrr1)

A major contributor to azole resistance is the active removal of the drug from the fungal cell, a process mediated by efflux pumps. nih.govnih.gov These transport proteins, located in the cell membrane, actively pump out a wide range of substances, including azole antifungals, thereby reducing the intracellular drug concentration to sub-inhibitory levels. plos.org

Two main families of efflux pumps are implicated in azole resistance: the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. plos.orgjcvi.org In Candida albicans, the most prominent ABC transporters associated with azole resistance are Cdr1p and Cdr2p. nih.govinfectiologyjournal.com The MFS transporter, Mdr1p, is also a key player. infectiologyjournal.commdpi.com Other transporters like Pdr16p and Snq2p have also been identified as contributing to azole resistance. nih.govnih.gov

The overexpression of these efflux pump genes is often driven by mutations in their dedicated transcription factors. nih.gov Gain-of-function mutations in the transcription factor Tac1 lead to the constitutive overexpression of CDR1 and CDR2. amazonaws.com Similarly, mutations in the transcription factor Mrr1 result in the upregulation of MDR1. nih.govplos.org These mutations effectively switch the efflux pumps to a permanently "on" state, leading to persistent drug efflux and high-level azole resistance. amazonaws.complos.org

Table 2: Key Efflux Pumps and Transcription Factors in Azole Resistance

Gene/ProteinTypeFunctionRegulating Transcription Factor
CDR1 ABC TransporterEfflux of azoles. nih.govTac1 amazonaws.com
CDR2 ABC TransporterEfflux of azoles. nih.govTac1 amazonaws.com
MDR1 MFS TransporterEfflux of azoles. mdpi.comMrr1 nih.govplos.org
PDR16 -Contributes to azole resistance. nih.gov-
SNQ2 ABC TransporterEfflux of azoles. nih.gov-
tac1 Transcription FactorRegulates CDR1 and CDR2 expression. amazonaws.com-
mrr1 Transcription FactorRegulates MDR1 expression. nih.govplos.org-

Modifications in the Ergosterol Biosynthesis Pathway

In addition to alterations in the direct target of azoles, modifications in other parts of the ergosterol biosynthesis pathway can also contribute to resistance. nih.govbohrium.com The fungal cell can sometimes develop compensatory mechanisms to bypass the step inhibited by azoles or to mitigate the toxic effects of sterol intermediates that accumulate due to enzyme inhibition. nih.gov

For instance, mutations in the ERG3 gene, which encodes the C-5 sterol desaturase, can prevent the formation of toxic methylated sterols that would otherwise accumulate when Erg11p is inhibited by azoles. nih.gov While the absence of ergosterol can have its own fitness costs, this alteration can allow the fungus to survive in the presence of azole drugs. However, the role of ERG3 in azole resistance can vary between fungal species. nih.gov

Cross-Resistance Profiles with Other Antifungal Classes in Laboratory Strains

The development of resistance to one azole antifungal can often lead to cross-resistance to other azoles, as the underlying mechanisms, such as efflux pump overexpression and target site mutations, are often effective against multiple drugs within the same class. oup.com However, the patterns of cross-resistance can be complex and may not always be predictable. oup.com

Studies have shown that isolates with resistance to older azoles like fluconazole (B54011) may also exhibit reduced susceptibility to newer triazoles, including voriconazole (B182144) and ravuconazole (B1678830). oup.com This is particularly true when resistance is mediated by the overexpression of broad-spectrum efflux pumps like Cdr1p and Cdr2p. reviberoammicol.com

Cross-resistance between azoles and other antifungal classes, such as echinocandins or polyenes, is less common because their mechanisms of action are distinct. dovepress.comegms.de However, some instances of cross-resistance have been observed. egms.de For example, alterations in the cell membrane resulting from changes in the ergosterol biosynthesis pathway could potentially affect the activity of polyenes like amphotericin B, which directly bind to ergosterol. mdpi.com Additionally, some efflux pumps may be capable of transporting drugs from different classes, although this is not a primary mechanism of cross-class resistance. reviberoammicol.com Aneuploidy, particularly of certain chromosomes, has been linked to cross-resistance between azoles and other antifungal classes in some fungal species. mdpi.com For instance, in Cryptococcus neoformans, disomy of chromosome 1 has been associated with cross-resistance to both azoles and 5-fluorocytosine. mdpi.com

Recent research on the emerging pathogen Trichophyton indotineae has highlighted potential cross-resistance between different azole antifungals, with strong correlations observed between the minimum inhibitory concentrations (MICs) of certain azoles. asm.org This suggests that resistance mechanisms in this species may confer broad resistance across the azole class. asm.org

Strategies to Overcome or Circumvent Resistance in Preclinical Settings

The rise of antifungal resistance necessitates the development of new therapeutic strategies. In preclinical settings, a key approach is the use of combination therapy, where two or more antifungal agents with different mechanisms of action are used together. nih.govmdpi.com

Combination Therapy Approaches with Other Antifungal Agents (in vitro)

In vitro studies have shown that combining azoles with other antifungal classes can be a promising strategy to overcome resistance. mdpi.com The rationale is that by targeting multiple cellular pathways simultaneously, the likelihood of the fungus developing resistance to both drugs is reduced, and in some cases, a synergistic or additive effect can be achieved. mdpi.com

For example, combinations of azoles with echinocandins have been investigated. mdpi.com Azoles inhibit ergosterol synthesis in the endoplasmic reticulum, while echinocandins target β-1,3-glucan synthase in the cell membrane, disrupting cell wall integrity. mdpi.com This dual attack on both the cell membrane and cell wall can be more effective than monotherapy. mdpi.com

Another approach involves combining azoles with drugs that inhibit efflux pumps. By blocking the pump's activity, the intracellular concentration of the azole can be restored to effective levels. mdpi.com

Combination therapy involving azoles and the allylamine (B125299) terbinafine (B446) has also shown promise in vitro against fluconazole-resistant Candida albicans. researchgate.net Terbinafine inhibits squalene (B77637) epoxidase, an earlier step in the ergosterol biosynthesis pathway, and this combination can be effective even when the isolate shows elevated MICs to both drugs individually. researchgate.net

Preclinical studies have also explored the combination of fosravuconazole (B1673580) with other agents for treating parasitic infections like Chagas disease, suggesting a potential for synergistic interactions. cambridge.orgnih.gov While not directly focused on fungal resistance, these studies highlight the principle of combination therapy to enhance efficacy.

Fosravuconazole is a water-soluble prodrug that is rapidly converted in the body to its active form, ravuconazole. researchgate.netnih.gov Ravuconazole, like other triazole antifungals, exerts its effect by inhibiting the fungal enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene. nih.govacs.orgnih.gov This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govnih.gov Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts membrane integrity and function, ultimately inhibiting fungal growth. nih.govmdpi.com

The widespread use of azole antifungals has led to the emergence of resistance in various fungal pathogens, particularly in species like Candida albicans and Aspergillus fumigatus. researchgate.netresearchgate.net These resistance mechanisms are primarily categorized into three main types:

Alterations in the Drug Target (CYP51/Erg11): This is the most common mechanism of azole resistance. mdpi.comresearchgate.net It involves:

Point Mutations: Single amino acid substitutions in the ERG11 gene can reduce the binding affinity of azole drugs to the CYP51 enzyme. researchgate.netbiomedpharmajournal.org The altered enzyme can still perform its function but is no longer effectively inhibited by the drug. Numerous mutations have been identified in clinical isolates, often clustered in specific "hotspot" regions of the enzyme. mdpi.comoup.com For example, in A. fumigatus, mutations at positions like G54, L98, Y121, M220, and G448 are frequently associated with azole resistance. biomedpharmajournal.orgmdpi.com

Overexpression of ERG11: An increase in the production of the CYP51 enzyme can overwhelm the inhibitory effect of the azole. researchgate.netoup.com This is often caused by mutations in the gene's promoter region, such as the well-documented tandem repeats (e.g., TR₃₄/L98H and TR₄₆/Y121F/T289A in A. fumigatus), which enhance gene transcription. biomedpharmajournal.orgnih.gov

Increased Drug Efflux: Fungal cells can actively pump azole drugs out of the cell, reducing the intracellular concentration to sub-therapeutic levels. nih.govfrontiersin.org This is mediated by overexpression of efflux pump proteins, which belong to two major superfamilies:

ATP-Binding Cassette (ABC) Transporters (e.g., Cdr1, Cdr2 in Candida)

Major Facilitator Superfamily (MFS) Transporters (e.g., Mdr1 in Candida) Overexpression of the genes encoding these pumps is a significant cause of high-level, multi-drug resistance. nih.govjcdr.net

Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other enzymes in the ergosterol pathway, such as the sterol Δ⁵,⁶-desaturase encoded by the ERG3 gene, can create a bypass mechanism. oup.comfrontiersin.org This allows the fungus to survive even with a blocked CYP51, as it prevents the accumulation of the toxic sterol intermediates that would otherwise result from azole action. mdpi.comfrontiersin.org

Ravuconazole, the active form of fosravuconazole, has demonstrated potent in vitro activity against a broad spectrum of fungi, including some strains resistant to other azoles like fluconazole. oup.comnih.gov This suggests that its chemical structure may allow it to bind effectively to some mutant CYP51 enzymes or be a poorer substrate for certain efflux pumps compared to older azoles. oup.com However, like all azoles, its efficacy can be compromised by these resistance mechanisms. For instance, studies with A. fumigatus have shown complex patterns of cross-resistance and hypersusceptibility between voriconazole and ravuconazole, indicating that different mutations in CYP51 can have varying impacts on the binding of each drug. oup.com

Table 1: Common Amino Acid Substitutions in Fungal CYP51A Associated with Azole Resistance

Fungal SpeciesAmino Acid SubstitutionAssociated Azole Resistance
Aspergillus fumigatusG54Itraconazole (B105839)
Aspergillus fumigatusL98H (often with TR34 promoter repeat)Cross-resistance to multiple azoles
Aspergillus fumigatusY121F (often with TR46 promoter repeat)Cross-resistance to multiple azoles
Aspergillus fumigatusG138CCross-resistance to multiple azoles
Aspergillus fumigatusM220Itraconazole, Voriconazole, Posaconazole
Aspergillus fumigatusG448SItraconazole, Voriconazole
Candida albicansMultiple substitutions (over 100 reported)Primarily Fluconazole

Novel Chemical Modifications to Evade Resistance Mechanisms

The challenge of antifungal resistance has driven the development of new azole agents with chemical modifications designed to overcome these evasion tactics. Fosravuconazole itself represents a key chemical modification strategy; it is a mono-lysine phosphoester derivative (a prodrug) of ravuconazole. nih.gov This modification was not designed to evade resistance directly but to significantly improve the compound's water solubility and oral bioavailability, ensuring that therapeutic concentrations of the active drug, ravuconazole, can be achieved effectively. frontiersin.orgnih.gov

Beyond prodrug strategies, medicinal chemists are focused on modifying the core azole structure to create next-generation compounds that can evade established resistance mechanisms. bohrium.com The primary goals of these modifications are to:

Enhance Binding to Mutant Enzymes: By altering the N-1 substituent group of the azole, which interacts with the amino acids lining the active site of CYP51, new compounds can be designed to fit snugly even within a mutated enzyme pocket. nih.gov

Increase Selectivity for Fungal CYP51: Modifications can increase the drug's affinity for the fungal CYP51 enzyme over human cytochrome P450 enzymes, which can reduce the potential for drug-drug interactions. bohrium.comdovepress.com

Evade Efflux Pumps: Structural changes can make the molecule a poor substrate for the ABC and MFS transporters, preventing its removal from the fungal cell. nih.gov

Recent research has led to the development of "fourth-generation" azoles that incorporate novel structural features to achieve these goals. A prominent example involves replacing the traditional triazole head with a tetrazole ring and making other structural alterations. These agents are designed to form more extensive and robust interactions with the CYP51 active site, making them less susceptible to the effects of single point mutations. dovepress.com

Table 2: Examples of Next-Generation Azoles with Novel Modifications

CompoundKey Structural ModificationIntended AdvantageStatus/Note
Oteseconazole (VT-1161)Tetrazole moiety; optimized side chain for high selectivity.Highly selective for fungal CYP51, potent activity against resistant Candida species. Designed to avoid key resistance mutations.Approved for recurrent vulvovaginal candidiasis.
VT-1129Tetrazole-based structure.Potent activity against Cryptococcus species.Investigational.
VT-1598Novel structure designed for broad-spectrum activity.Potent in vitro activity against a wide range of molds, including some azole-resistant Aspergillus and endemic fungi. dovepress.comInvestigational.
PC945Novel triazole designed for topical (inhaled) administration.High potency against Aspergillus fumigatus, including azole-resistant strains. Designed for high local concentrations in the lung.Investigational.

While no clinical resistance to ravuconazole has been documented to date, these ongoing developments in azole chemistry illustrate the strategies that could be employed to create future derivatives of ravuconazole should resistance emerge. jcdr.net By applying principles of structure-activity relationship (SAR) studies, new analogues could be synthesized to maintain high potency against evolving fungal pathogens. bohrium.comnih.gov

Mechanistic Drug Drug Interactions at the Enzymatic and Transporter Level

Inhibition and Induction Profile of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP1A2)

Ravuconazole (B1678830), the active form of fosravuconazole (B1673580), interacts with the cytochrome P450 (CYP) enzyme system, a critical pathway for the metabolism of a vast number of pharmaceuticals. patsnap.com Its primary interaction is with the CYP3A4 isoform, which is consistent with the behavior of other azole antifungals. patsnap.comkegg.jp

Clinical and non-clinical research has established that ravuconazole is a moderate inhibitor of CYP3A4. researchgate.netkegg.jp In a clinical DDI study involving healthy volunteers, the administration of fosravuconazole (referred to as BFE1224) led to an approximate threefold increase in the systemic exposure of midazolam, a sensitive oral substrate of CYP3A4. researchgate.net This finding confirms its status as a moderate CYP3A inhibitor in a clinical setting. researchgate.net The inhibitory effect of ravuconazole on CYP3A4 is reported to be less potent than that of itraconazole (B105839). nih.govresearchgate.net

Conversely, the inhibitory effect of ravuconazole on other key CYP450 enzymes is considered to be minimal and not clinically relevant. nih.govresearchgate.net In vitro data and clinical DDI studies have demonstrated no clinically meaningful inhibition of CYP1A2, CYP2C8, CYP2C19, and CYP2D6. nih.govresearchgate.netnih.gov Furthermore, ravuconazole is reported to have no inhibitory activity against CYP2C9. nih.govresearchgate.nettandfonline.com This low-risk profile for interactions involving CYP2C9 and CYP2C19 has been highlighted. oup.com Detailed information regarding the potential for CYP enzyme induction by fosravuconazole is limited, with the available literature focusing primarily on its inhibitory effects.

The table below provides a summary of the inhibitory profile of ravuconazole on major CYP450 enzymes.

EnzymeInhibition PotentialClinical Relevance
CYP3A4 Moderate Inhibitor researchgate.netkegg.jpClinically relevant; may increase concentrations of CYP3A4 substrates. patsnap.comresearchgate.net
CYP1A2 No clinically meaningful effect nih.govresearchgate.netDDI risk is considered minor. researchgate.net
CYP2C8 No clinically meaningful effect nih.govnih.govDDI risk is considered minimal. tandfonline.com
CYP2C9 No inhibitory effect nih.govresearchgate.nettandfonline.comDDI risk is considered minimal. oup.com
CYP2C19 No clinically meaningful effect nih.govresearchgate.netDDI risk is considered minimal. oup.com
CYP2D6 No clinically meaningful effect nih.govresearchgate.netDDI risk is considered minor. researchgate.net

Interaction with Drug Transporters (e.g., P-glycoprotein, Breast Cancer Resistance Protein)

The potential for ravuconazole to cause DDIs through interaction with important drug transporters, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), has been evaluated. These efflux transporters are located in key tissues such as the intestine, liver, and kidneys, and play a significant role in drug absorption, distribution, and elimination. medsafe.govt.nznih.gov

Current evidence suggests that ravuconazole possesses a low risk for causing clinically significant transporter-mediated DDIs. nih.govresearchgate.net Published findings state that ravuconazole has "virtually no clinically relevant inhibitory effects on transporters such as P-glycoprotein and breast cancer resistance protein". nih.govresearchgate.netresearchgate.net

The table below summarizes the interaction profile of ravuconazole with these key drug transporters.

TransporterInteraction PotentialClinical Relevance
P-glycoprotein (P-gp) No clinically relevant inhibitory effect nih.govresearchgate.netresearchgate.netDDI risk is considered minor. researchgate.net
Breast Cancer Resistance Protein (BCRP) No clinically relevant inhibitory effect nih.govresearchgate.netresearchgate.netDDI risk is considered minor. researchgate.net

Theoretical and In Vitro Prediction of Drug Interactions

The prediction of drug interaction potential for fosravuconazole is derived from a combination of theoretical assessments, in vitro laboratory data, and confirmatory clinical DDI studies. researchgate.netresearchgate.net In vitro methodologies, which can determine parameters like the inhibition constant (Ki) of a compound against specific enzymes and transporters, form the initial step in risk assessment. taylorfrancis.com

Based on these foundational studies, ravuconazole was predicted to be a moderate inhibitor of CYP3A4. This in vitro-based prediction was subsequently verified in a clinical trial using the sensitive probe substrate midazolam. researchgate.net For other major CYP isoforms, as well as for the transporters P-gp and BCRP, both in vitro findings and clinical data indicate a low likelihood of significant interactions. nih.govresearchgate.netresearchgate.net The collective evidence suggests that, apart from interactions with sensitive CYP3A4 substrates, the potential for fosravuconazole to cause clinically meaningful drug-drug interactions is minimal. nih.govresearchgate.netnih.gov

Impact on Metabolism of Concomitantly Administered Model Substrates (in vitro, non-human systems)

The specific impact of fosravuconazole on the metabolism of other drugs has been quantitatively evaluated in clinical studies using a "cocktail" of model substrates. These studies, while conducted in human subjects, employ specific probe drugs to investigate the inhibitory potential on distinct metabolic pathways, thereby achieving objectives similar to those of in vitro and non-human system assessments.

In a dedicated clinical interaction study, fosravuconazole (as BFE1224) was administered concurrently with a cocktail of substrates for various CYP450 enzymes: researchgate.net

Caffeine (as a probe for CYP1A2)

Tolbutamide (as a probe for CYP2C9)

Omeprazole (as a probe for CYP2C19)

Dextromethorphan (as a probe for CYP2D6)

Midazolam (as a probe for CYP3A)

The study's findings revealed no significant impact on the pharmacokinetics of the substrates for CYP1A2, CYP2C9, CYP2C19, and CYP2D6. researchgate.net A clinically relevant interaction was, however, confirmed for the CYP3A pathway, where the exposure of midazolam was increased by approximately threefold. researchgate.net

In a separate arm of the investigation, the effect on transporter model substrates was evaluated: researchgate.net

Digoxin (B3395198) (as a probe for P-gp)

Rosuvastatin (as a probe for BCRP and OATPs)

This part of the study demonstrated only minor effects on the pharmacokinetics of digoxin and rosuvastatin, which were not deemed clinically relevant. researchgate.net The use of these model substrates has thus provided a clear mechanistic interaction profile for fosravuconazole, identifying its DDI potential as being primarily associated with the moderate inhibition of the CYP3A metabolic pathway. researchgate.net

Analytical and Bioanalytical Methodologies for Research Applications

Chromatographic Techniques for Quantification (e.g., RP-HPLC, UV Spectrophotometry)

Chromatographic methods, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry, are cornerstones for the quantification of fosravuconazole (B1673580) and ravuconazole (B1678830). These techniques are valued for their precision, accuracy, and ability to separate the analyte from other components.

Validated analytical methods are crucial for the reliable quantification of fosravuconazole and its active form, ravuconazole. Recent research has focused on developing green, efficient, and accurate methods in accordance with International Council for Harmonisation (ICH) guidelines. researchgate.netresearchgate.net

A UV Spectrophotometric method has been developed and validated for fosravuconazole analysis. researchgate.net The method demonstrates linearity in the concentration range of 5–30 µg/mL with a correlation coefficient (r²) of 0.9992. researchgate.net The analysis is performed at a detection wavelength of 287 nm. researchgate.net

For more complex samples, an RP-HPLC method has been established. researchgate.net The chromatographic separation is achieved on a C18 column using a mobile phase composed of acetonitrile (B52724) and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) in a 55:45 ratio. researchgate.net The system operates at a flow rate of 0.9 mL/min with UV detection at 287 nm. researchgate.net This HPLC method was validated and showed a linearity range of 5-30 µg/mL with a correlation coefficient (r²) of 0.9995, confirming its suitability for analyzing fosravuconazole in pharmaceutical formulations. researchgate.net

Similarly, a stability-indicating HPLC-Diode Array Detection (DAD) method was developed and validated for ravuconazole. researchgate.net This method utilizes a Sunfire C18 column with a mobile phase of acetonitrile and water (80:20 v/v) at a flow rate of 1 mL/min, with detection at 287 nm. researchgate.netnih.gov The method proved to be linear, selective, accurate, and robust for assaying ravuconazole in the presence of its degradation products. researchgate.net

Table 1: Chromatographic Conditions for Fosravuconazole and Ravuconazole Analysis

Parameter UV Spectrophotometry (Fosravuconazole) RP-HPLC (Fosravuconazole) HPLC-DAD (Ravuconazole)
Technique UV-Visible Spectrophotometry Reversed-Phase HPLC High-Performance Liquid Chromatography with Diode Array Detection
Column Not Applicable C18 (250 mm x 4.6 mm, 5 µm) Sunfire C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Water (as diluent) Acetonitrile : Ammonium Acetate Buffer (pH 4.5, 10mM) (55:45) Acetonitrile : Water (80:20)
Flow Rate Not Applicable 0.9 mL/min 1.0 mL/min
Detection Wavelength 287 nm 287 nm 287 nm
Linearity Range 5-30 µg/mL 5-30 µg/mL Not Specified
Correlation Coefficient (r²) 0.9992 0.9995 Not Specified
Source researchgate.net researchgate.net researchgate.netnih.gov

Impurity profiling is a critical aspect of pharmaceutical development, mandated by regulatory bodies like the ICH to ensure the quality and safety of active pharmaceutical ingredients (APIs). nih.govsemanticscholar.orgasianpubs.org Impurities present at levels of 0.10% or higher relative to the API should be identified and characterized. asianpubs.org While it has been noted that fosravuconazole has not been extensively researched for impurity profiling, the identification of potential process-related impurities and degradation products is essential. researchgate.net

Known impurities for fosravuconazole have been cataloged, providing reference standards for analytical testing. pharmaffiliates.com These include isomers and other related substances that may arise during synthesis.

Forced degradation, or stress testing, is performed to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. researchgate.netnih.gov A study on ravuconazole subjected the pure drug to acid, alkaline, and neutral hydrolysis, as well as oxidative conditions. researchgate.netnih.gov The results indicated that ravuconazole was most susceptible to degradation under alkaline hydrolysis, leading to the formation of two primary degradation products. researchgate.netnih.gov This information is vital for determining appropriate storage and handling conditions for the compound.

Table 2: Known Impurities of Fosravuconazole

Impurity Name Molecular Formula Molecular Weight (g/mol) Source
Fosravuconazole Amide Impurity C₂₇H₃₀F₂N₅O₆PS 621.6 pharmaffiliates.com
Fosravuconazole S,S-Isomer C₂₃H₂₀F₂N₅O₅PS 547.47 pharmaffiliates.com
Fosravuconazole Dioxolane Impurity C₂₁H₁₆F₂N₂O₂S 398.43 pharmaffiliates.com

Development and Validation of Analytical Methods for Fosravuconazole and Ravuconazole

Mass Spectrometry-Based Detection and Identification

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of compounds and their impurities. biomedpharmajournal.org Its high sensitivity and specificity allow for the identification of molecules even at trace levels. biomedpharmajournal.org

In the context of ravuconazole, LC-MS analysis was instrumental in proposing the chemical structures of the degradation products formed during forced degradation studies. researchgate.netnih.gov This technique is also commonly used to detect and identify isomeric impurities that may be present in the crude API, which can be difficult to distinguish using other methods. nih.govsemanticscholar.org The combination of HPLC with mass spectrometry (LC-MS and LC-MS/MS) has become a standard for modern analytical profiling, including the identification of drug metabolites. biomedpharmajournal.org

Spectroscopic Characterization Techniques

UV-Visible Spectrophotometry: As mentioned, UV spectroscopy is used for quantification and is based on the compound's ability to absorb light at a specific wavelength. Fosravuconazole exhibits a maximum absorbance (λmax) at 287 nm. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. It is a standard technique for the characterization of triazole antifungal impurities. nih.govsemanticscholar.orgasianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy provide detailed information about the hydrogen and carbon skeleton of the molecule, respectively. These techniques are crucial for confirming the precise structure and stereochemistry of the API and its related impurities. nih.govsemanticscholar.orgasianpubs.org

Suppliers of fosravuconazole reference standards typically provide characterization data obtained from these spectroscopic techniques to confirm the identity and quality of the material. pharmaffiliates.com

Methodologies for Detection in Biological Matrices (e.g., fungal cultures, animal tissues)

Quantifying fosravuconazole and its active form, ravuconazole, in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Validated bioanalytical methods are required to measure drug concentrations in plasma, tissues, and other biological samples.

Validated HPLC methods have been successfully used to determine concentrations of ravuconazole in the plasma and tissues of animal models, such as rabbits. In clinical studies with patients, plasma concentrations of ravuconazole were quantified using validated assays to assess the drug's pharmacokinetic profile. oup.com These studies are crucial for understanding the distribution of the drug in the body. For instance, research has shown that ravuconazole concentrations in nail tissue can exceed the minimum inhibitory concentration (MIC) required to be effective against dermatophytes. researchgate.net

For detecting the target pathogens in research settings, several methods are employed. These include direct microscopic examination using potassium hydroxide (B78521) (KOH) to visualize fungal elements, as well as fungal culture from biopsy specimens to isolate and identify the causative organisms like Trichophyton rubrum. nih.govresearchgate.netroctm.com More advanced molecular techniques, such as loop-mediated isothermal amplification, have also been used for the rapid and specific detection of fungal DNA from clinical samples. nih.gov In animal studies, multi-residue screening methods using LC-MS/MS have been developed for the generic extraction and analysis of various drugs, including antifungals, from muscle tissue. lcms.cz

Structure Activity Relationships Sar and Prodrug Design Principles

Role of the Monolysine Moiety in Solubility and Bioavailability Enhancement

The primary challenge with ravuconazole (B1678830) is its low aqueous solubility, which significantly hampers the development of intravenous formulations and can limit oral absorption. nih.govnewdrugapprovals.org To overcome this, fosravuconazole (B1673580) was engineered as a di-lysine phosphoester prodrug, which was later formulated as a monolysine salt. nih.govresearchgate.net

The introduction of the L-lysine moiety, an essential amino acid, plays a pivotal role in dramatically increasing the water solubility of the compound. researchgate.net This is achieved through the formation of a salt with the phosphate (B84403) group, introducing ionizable groups that readily interact with water molecules. This enhanced solubility is a critical factor for the development of both oral and intravenous formulations. researchgate.netdndi.org

Furthermore, the prodrug design has been shown to significantly improve the bioavailability of ravuconazole. Following oral administration, fosravuconazole L-lysine ethanolate (B101781) achieves approximately 100% bioavailability. researchgate.net This near-complete absorption ensures that a higher and more consistent concentration of the active drug, ravuconazole, reaches the systemic circulation, leading to improved pharmacokinetic profiles compared to the parent drug. researchgate.net

Table 1: Physicochemical Properties of Ravuconazole and Fosravuconazole

Property Ravuconazole Fosravuconazole Monolysine
Water Solubility Very Low (e.g., 0.0006 mg/mL at pH 6.8) nih.govnewdrugapprovals.org High researchgate.net
Oral Bioavailability Limited ~100% researchgate.net
Formulation Oral Oral and Intravenous researchgate.net

Impact of Phosphonooxymethyl Linkage on Prodrug Activation

The conversion of the inactive prodrug, fosravuconazole, to the active antifungal agent, ravuconazole, is facilitated by a phosphonooxymethyl ether linkage. researchgate.net This linker is designed to be stable in aqueous solutions at neutral pH, ensuring the integrity of the prodrug prior to administration. researchgate.net

Once in the body, the phosphonooxymethyl group is susceptible to cleavage by endogenous enzymes, specifically alkaline phosphatases. researchgate.net These enzymes are ubiquitous in the body and efficiently hydrolyze the phosphate ester, releasing the active ravuconazole. This enzymatic activation is a rapid and efficient process, leading to the systemic availability of the active drug. researchgate.net The design of this linkage is a critical aspect of the prodrug strategy, balancing the need for stability during storage and administration with the requirement for rapid and quantitative conversion to the active form in vivo.

Stereochemistry and Chiral Properties in Prodrug Activity and Specificity

The biological activity of many pharmaceutical compounds is highly dependent on their three-dimensional structure, a concept known as stereochemistry. Ravuconazole possesses two chiral centers, leading to the possibility of four different stereoisomers. researchgate.net Extensive research has demonstrated that the antifungal activity resides predominantly in the (2R,3R)-stereoisomer of ravuconazole. newdrugapprovals.orgresearchgate.netgoogle.com

This specific spatial arrangement of the atoms is crucial for the molecule's ability to bind effectively to its target enzyme in fungi. The (2R,3R) configuration ensures an optimal fit within the active site of the fungal enzyme, leading to potent inhibition. researchgate.net Other stereoisomers exhibit significantly lower or no antifungal activity. researchgate.net Therefore, the synthesis of fosravuconazole is carefully controlled to produce the enantiomerically pure form corresponding to the active (2R,3R)-ravuconazole, maximizing its therapeutic efficacy. google.com

Table 2: Stereoisomer Activity of Ravuconazole Analogs

Stereoisomer Configuration Relative Antifungal Potency
(2R,3R) Highest researchgate.net
(2R,3S) Lower researchgate.net
(2S,3S) Lower researchgate.net
(2S,3R) Lowest researchgate.net

Design Principles for Improved Fungal Selectivity and Target Engagement

The antifungal activity of ravuconazole, and by extension fosravuconazole, stems from its potent inhibition of a key fungal enzyme, cytochrome P450-dependent 14α-demethylase (CYP51). nih.govbeilstein-journals.org This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to fungal cell death.

The design of triazole antifungals like ravuconazole aims to achieve high selectivity for the fungal CYP51 enzyme over its human counterparts. beilstein-journals.orgmdpi.com This selectivity is crucial for minimizing off-target effects and improving the safety profile of the drug. The structure of ravuconazole, with its specific arrangement of the triazole ring, the 2,4-difluorophenyl group, and the thiazole (B1198619) moiety, contributes to its high affinity and specific binding to the fungal enzyme. nih.govnih.gov The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore in antifungal drug design, known to confer potent and broad-spectrum activity. nih.govekb.egnih.gov The specific substituents on the ravuconazole scaffold have been optimized to enhance its interaction with the active site of fungal CYP51, leading to its broad-spectrum activity against a wide range of pathogenic fungi, including Candida and Aspergillus species. medchemexpress.comtargetmol.com

Advanced Research Directions and Future Perspectives

Computational Chemistry and Molecular Docking Studies of Enzyme-Ligand Interactions

Computational chemistry and molecular docking are powerful tools for understanding how drugs interact with their targets at a molecular level. mdpi.commdpi.comnih.gov For fosravuconazole (B1673580), these studies are crucial for visualizing and analyzing the interaction between its active form, ravuconazole (B1678830), and the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.govnih.gov

Molecular docking simulations can predict the binding affinity and conformation of ravuconazole within the active site of CYP51. mdpi.commdpi.com By examining the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, researchers can gain insights into the structural basis of its potent antifungal activity. mdpi.com These computational approaches can also be used to compare the binding of ravuconazole to fungal CYP51 with its binding to human cytochrome P450 enzymes, helping to explain its low potential for drug-drug interactions. researchgate.net Furthermore, these models can aid in the rational design of new derivatives with improved efficacy or altered spectrum of activity. mdpi.com

Table 1: Key Aspects of Molecular Docking Studies for Fosravuconazole

Studied AspectSignificance
Binding Affinity Prediction Estimates the strength of the interaction between ravuconazole and its target enzyme, correlating with antifungal potency. mdpi.com
Conformational Analysis Determines the most stable orientation of ravuconazole within the enzyme's active site. mdpi.com
Interaction Mapping Identifies specific amino acid residues involved in binding, providing insights into the mechanism of action. mdpi.com
Resistance Mutation Modeling Simulates the effect of mutations in the target enzyme on drug binding, helping to understand resistance mechanisms.
Selectivity Analysis Compares binding to fungal versus human enzymes to predict potential off-target effects and drug interactions. researchgate.net

Exploration of Novel Therapeutic Applications Beyond Antifungal Use in Preclinical Models

While primarily developed as an antifungal agent, the structural and mechanistic properties of fosravuconazole and its active metabolite, ravuconazole, suggest potential for other therapeutic applications. targetmol.commedchemexpress.com Preclinical studies are beginning to explore these possibilities.

One area of interest is its activity against parasitic diseases. targetmol.com For instance, fosravuconazole has demonstrated the ability to suppress parasitemia and prevent mortality in mouse models of Trypanosoma cruzi infection, the causative agent of Chagas disease. targetmol.commedchemexpress.com The mechanism of action in these parasites may also involve the inhibition of sterol biosynthesis, a pathway essential for their survival. researchgate.netunlp.edu.ar Further preclinical investigations are warranted to determine the efficacy and safety of fosravuconazole for various parasitic infections. researchgate.net

Investigation of Fungal Biofilm Inhibition Mechanisms

Fungal biofilms, structured communities of fungal cells embedded in a self-produced extracellular matrix, are a significant clinical challenge due to their increased resistance to antimicrobial agents. frontiersin.orgmdpi.comnih.govcsic.es The ability of an antifungal drug to inhibit or disrupt biofilms is a critical aspect of its efficacy, especially in the context of infections on surfaces like nails or medical devices. frontiersin.orgresearchgate.net

Research into the effects of fosravuconazole on fungal biofilms is an important future direction. Studies would aim to determine if ravuconazole can prevent the formation of biofilms by key fungal pathogens such as Candida species and dermatophytes. frontiersin.orgfrontiersin.org This could involve interfering with cell adhesion, a crucial initial step in biofilm development. frontiersin.org Additionally, investigations would explore the ability of the drug to penetrate and eradicate established biofilms. mdpi.com Understanding the molecular mechanisms behind these potential anti-biofilm activities, such as the disruption of the extracellular polymeric substance or interference with quorum sensing pathways, will be crucial. frontiersin.orgmdpi.commdpi.com

Development of Advanced Preclinical Models for Studying Pharmacodynamics and Resistance

To better predict the clinical efficacy of fosravuconazole and understand the emergence of resistance, the development of more sophisticated preclinical models is essential. frontiersin.orgcrownbio.com These models aim to more accurately mimic the complex environment of a fungal infection in a human host.

For pharmacodynamic studies, which examine the relationship between drug concentration and its effect, advanced models can provide more relevant data. dndi.orgnih.govdndi.orgnih.gov This includes the use of three-dimensional (3D) tissue models or organoid cultures that better represent the structure and physiology of infected tissues, such as skin and nails. frontiersin.org In vivo models in animals are also critical for understanding the pharmacokinetics (what the body does to the drug) and pharmacodynamics of fosravuconazole in a whole-organism context. dndi.orgnih.govjst.go.jp

To study resistance, researchers can develop models that induce resistance in fungal strains through continuous or pulsed exposure to the drug. crownbio.com These resistant strains can then be analyzed to identify the genetic and molecular changes responsible for the reduced susceptibility. nih.govcrownbio.com Engineered resistance models, where specific genes known to be involved in resistance are intentionally mutated using techniques like CRISPR-Cas9, can also provide valuable insights into specific resistance mechanisms. crownbio.com

Table 2: Advanced Preclinical Models for Fosravuconazole Research

Model TypeApplication
3D Tissue Models Studying drug penetration and efficacy in a more physiologically relevant environment. frontiersin.org
Organoid Cultures Investigating drug effects on host-pathogen interactions in a miniaturized organ system. frontiersin.org
In Vivo Animal Models Evaluating pharmacokinetics, pharmacodynamics, and efficacy in a whole-organism setting. dndi.orgjst.go.jp
Induced Resistance Models Generating drug-resistant fungal strains to study the mechanisms of acquired resistance. crownbio.com
Engineered Resistance Models Investigating the role of specific gene mutations in drug resistance. crownbio.com

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Compound Effects and Resistance Mechanisms

Omics technologies, which provide a global view of molecules in a biological system, are transforming our understanding of drug action and resistance. biobide.comfrontlinegenomics.comfrontiersin.orgecetoc.orgnih.gov Integrating genomics, proteomics, and metabolomics can provide a comprehensive picture of how fosravuconazole affects fungal cells and how fungi, in turn, develop resistance.

Genomics can be used to sequence the entire genome of fungal strains to identify mutations associated with resistance. frontlinegenomics.com This can include mutations in the drug's target enzyme (CYP51) or in genes that regulate drug efflux pumps. nih.gov

Proteomics , the study of all proteins in a cell, can reveal changes in protein expression in response to drug treatment. frontiersin.orgnih.gov This could involve the upregulation of drug efflux pumps or alterations in metabolic pathways. nih.gov

Metabolomics analyzes the complete set of small-molecule metabolites and can show how the drug perturbs fungal metabolism. frontiersin.orgrbojournal.org This can provide insights into the downstream effects of enzyme inhibition and identify potential biomarkers of drug efficacy. rbojournal.org

By combining these omics approaches, researchers can build a detailed, multi-layered understanding of fosravuconazole's mode of action and the complex networks involved in fungal resistance. frontlinegenomics.commdpi.com This knowledge is critical for developing strategies to overcome resistance and for the discovery of new antifungal targets. biobide.com

Q & A

Q. What are the primary mechanisms of action of fosravuconazole monolysine against fungal pathogens, and how do these inform experimental design in preclinical studies?

this compound inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Preclinical studies should prioritize in vitro assays measuring minimum inhibitory concentrations (MICs) against target pathogens (e.g., Madurella mycetomatis) and correlate results with CYP51 binding affinity via molecular docking simulations. Include controls for pH-dependent solubility, as the compound’s phosphate ester moiety enhances aqueous stability .

Q. What physicochemical properties of this compound influence its bioavailability and dosing regimens?

Key properties include high solubility (due to L-lysine ethanolate salt formation), pH-dependent stability, and prolonged half-life. Researchers should conduct dissolution testing under physiological pH conditions and assess tissue penetration in animal models using HPLC-MS. Stability studies under tropical storage conditions (e.g., 30–40°C) are critical for field applications .

Q. What standardized protocols exist for antifungal susceptibility testing of this compound against emerging resistant strains?

Follow CLSI M38/M61 guidelines for filamentous fungi and yeasts, respectively. Use broth microdilution with RPMI-1640 media and endpoint readings at 72 hours. Include itraconazole and voriconazole as comparators. For resistance monitoring, sequence CYP51 genes from isolates with elevated MICs and assess for mutations (e.g., Y132F in Aspergillus fumigatus) .

Q. What in vivo models are most appropriate for evaluating this compound’s efficacy, and what parameters should be prioritized?

Use immunocompromised murine models of eumycetoma with subcutaneous inoculation of fungal grains. Measure lesion size reduction, fungal burden (via qPCR), and histopathology for granuloma resolution. Include survival endpoints in systemic infection models. Ensure dosing regimens mimic human pharmacokinetics (e.g., weekly 200–300 mg/kg) .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data between in vitro susceptibility testing and clinical outcomes in this compound trials?

Discrepancies often arise from biofilm formation in chronic infections and host immune variability. Address this by:

  • Conducting ex vivo assays using patient-derived granuloma tissue.
  • Incorporating PK/PD modeling to adjust for protein binding and tissue penetration.
  • Analyzing fungal metabolic dormancy via transcriptomics in non-responders .

Q. What methodological considerations are critical when designing randomized controlled trials (RCTs) for this compound in neglected tropical diseases like mycetoma?

Key considerations include:

  • Superiority vs. non-inferiority design : A phase II trial used a superiority framework but required stratification by lesion size and prior surgery.
  • Composite endpoints : Combine clinical cure (tumor resolution), mycological cure (negative culture), and radiological normalization.
  • Blinding : Double-dummy protocols to mask weekly vs. daily dosing schedules .

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize dosing strategies for this compound in heterogeneous patient populations?

Use population PK models to account for variability in weight, renal/hepatic function, and drug-drug interactions. Measure free drug concentrations in plasma and tissues (e.g., via microdialysis). Target AUC/MIC ratios >50 for maximal efficacy, adjusting for protein binding (~95%). Validate models with sparse sampling in field trials .

Q. What statistical approaches are recommended for analyzing time-to-event endpoints in this compound trials with high rates of surgical intervention?

Apply competing risks regression (Fine-Gray model) to distinguish treatment failure from surgical cure. Account for interval censoring due to infrequent follow-ups (e.g., 6–12 months). Use sensitivity analyses to assess the impact of missing data in resource-limited settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosravuconazole monolysine
Reactant of Route 2
Fosravuconazole monolysine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.